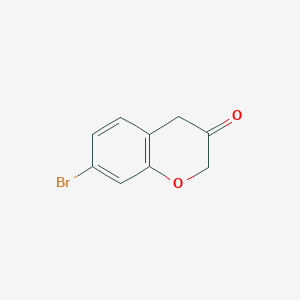

7-Bromochroman-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTUXLBZBRFDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737485 | |

| Record name | 7-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944904-11-4 | |

| Record name | 7-Bromo-2H-1-benzopyran-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of 7-Bromochroman-3-one

This technical guide provides a comprehensive framework for the structural elucidation of 7-Bromochroman-3-one, a substituted chromanone derivative of interest to researchers in medicinal chemistry and drug discovery. As a compound with potential biological activity, a thorough and unambiguous confirmation of its chemical structure is paramount for its advancement in research and development pipelines. This document outlines the synergistic application of modern analytical techniques, emphasizing not just the acquisition of data, but the logical process of interpretation that leads to irrefutable structural confirmation.

Introduction: The Chromanone Scaffold and the Significance of this compound

Chromanones are a class of heterocyclic compounds that form the core structure of many naturally occurring and synthetic molecules with diverse pharmacological properties.[1] The introduction of a bromine atom at the 7-position and a ketone at the 3-position of the chroman ring system in this compound creates a molecule with specific electronic and steric properties that can influence its interaction with biological targets. Accurate structural elucidation is the foundational step upon which all subsequent biological and medicinal chemistry studies are built.

This guide will walk through a systematic approach to confirming the structure of this compound, employing a suite of spectroscopic techniques. We will delve into the theoretical basis for the expected spectral features and provide practical, step-by-step protocols for data acquisition and interpretation.

The Elucidation Workflow: A Multi-Technique Approach

The definitive structural determination of an organic molecule like this compound relies on the convergence of data from multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system of proof.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the first port of call for determining the molecular weight and elemental composition of a new compound. For this compound, we anticipate a characteristic isotopic pattern due to the presence of bromine.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

-

-

Data Acquisition: The sample is introduced into the ion source, and the resulting mass spectrum is recorded.

Predicted Data and Interpretation

The molecular formula of this compound is C₉H₇BrO₂. The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 natural abundance, will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak.[2]

| Ion | Predicted m/z | Relative Abundance | Interpretation |

| [M]⁺ | 226 | ~100% | Molecular ion containing ⁷⁹Br |

| [M+2]⁺ | 228 | ~98% | Molecular ion containing ⁸¹Br |

The observation of this doublet with the correct mass difference and relative intensity is strong evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Predicted Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Frequency Range (cm⁻¹) | Vibration | Expected Appearance |

| 3100-3000 | C-H stretch (aromatic) | Medium to weak |

| 2960-2850 | C-H stretch (aliphatic) | Medium to weak |

| ~1720 | C=O stretch (ketone) | Strong, sharp |

| 1600-1450 | C=C stretch (aromatic) | Medium to weak |

| 1300-1000 | C-O stretch (ether) | Strong |

| 800-600 | C-Br stretch | Medium to strong |

The most prominent and diagnostic peak will be the strong absorption around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ketone.[3][4] The presence of aromatic C-H stretches above 3000 cm⁻¹ and the C-O ether stretch will further support the chromanone framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments will be employed.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment is performed.

-

¹³C NMR: A proton-decoupled carbon NMR experiment is performed.

-

Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of this compound and data from similar compounds like 3-Bromochroman-4-one, we can predict the following ¹H NMR spectrum.[5]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 | 7.8-8.0 | d | 1H | Deshielded by the adjacent carbonyl group. |

| H-6, H-8 | 7.0-7.4 | m | 2H | Aromatic protons on the benzene ring. |

| H-2 | 4.5-4.7 | s | 2H | Methylene protons adjacent to the ether oxygen. |

| H-4 | 3.7-3.9 | s | 2H | Methylene protons adjacent to the ketone. |

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum. The predicted values are based on established ranges for similar structures.[6][7]

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~205 | Ketone carbonyl carbon. |

| C-9 | ~160 | Aromatic carbon attached to the ether oxygen. |

| C-5, C-6, C-7, C-8, C-10 | 115-140 | Aromatic carbons. The carbon bearing the bromine (C-7) will be in this region. |

| C-2 | ~70 | Methylene carbon adjacent to the ether oxygen. |

| C-4 | ~45 | Methylene carbon adjacent to the ketone. |

Note: The specific assignments of the aromatic carbons would be confirmed using 2D NMR techniques.[8][9]

2D NMR for Unambiguous Assignments

To definitively assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential.

-

COSY: This experiment will show correlations between coupled protons. For this compound, we would expect to see correlations between the aromatic protons (H-5, H-6, and H-8).

-

HSQC: This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

Conclusion: Synthesizing the Data for Final Structure Confirmation

The structural elucidation of this compound is a process of logical deduction, where each piece of spectroscopic data corroborates the others. The mass spectrum will confirm the molecular formula, the IR spectrum will identify the key functional groups, and the suite of NMR experiments will piece together the precise connectivity of the atoms. The convergence of all this data will provide an unassailable confirmation of the structure of this compound, enabling further investigation into its chemical and biological properties with confidence.

References

- Arjunan, V., et al. (2016). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society, 13, 1635–1649.

- Shaikh, A. R., et al. (2013). 3-Bromochroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1659.

- Chemistry LibreTexts. (2020). 20.

- Natural Product Reports. (2020). Natural product reports. The Royal Society of Chemistry.

- PubChem. (n.d.). 7-Bromo-1-phenyl-1,4-dihydroisochromen-3-one.

- Science and Education Publishing. (2019). 3-(2-Phenyl-oxo-ethoxy)

- SciELO. (2018).

- University of Cape Town. (2003).

- The University of Liverpool Repository. (2001). PROTON NMR PREDICTION OF.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- PubMed. (2010). Infrared spectra of mass-selected Br(-)-(NH3)n and I(-)-NH3 clusters.

- Chemistry Stack Exchange. (2015).

- Spectroscopy Europe. (2005). The prediction of 1H NMR chemical shifts in organic compounds.

- Michigan State University. (n.d.). Proton NMR Table.

- The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- PubChem. (n.d.). 7-Bromo-1-oxo-1h-isothiochromene-3-carboxylic.

- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.

- Illinois State University. (2015). Infrared Spectroscopy.

- Doc Brown's Chemistry. (n.d.). CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr.

- Oregon State University. (2022). 13C NMR Chemical Shift.

- BLD Pharm. (n.d.). 18442-22-3|7-Bromochroman-4-one.

- Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table.

- PubChem. (n.d.). 7-Bromo-1-hydroxyisochromen-3-one.

- Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting.

- PubChem. (n.d.). 7-Bromooct-3-ene.

- YouTube. (2023).

- National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-bromo-.

- PubChem. (n.d.). 1-Bromo-3-methylcyclobutene.

- National Institute of Standards and Technology. (n.d.). 3-Bromocamphor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. edu.rsc.org [edu.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. CH3Br C-13 nmr spectrum of bromomethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 7-Bromochroman-4-one: Properties, Synthesis, and Applications

A Note to the Researcher: Direct experimental data and literature for 7-Bromochroman-3-one is exceptionally scarce. In the interest of providing a scientifically grounded and practical guide, this document focuses on its extensively studied and commercially available isomer, 7-Bromochroman-4-one . The principles, protocols, and spectral data presented herein for the 4-one isomer serve as a robust foundation for researchers and drug development professionals working with brominated chromanone scaffolds. Inferences regarding the 3-one isomer can be drawn from this comprehensive analysis of its close analogue.

Introduction to the Bromochromanone Core

Chromanone derivatives are a significant class of heterocyclic compounds, forming the core structure of various natural products and synthetic molecules with diverse biological activities.[1] The introduction of a bromine atom onto the chromanone scaffold, as seen in 7-Bromochroman-4-one, offers a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.[2][3] The electron-withdrawing nature and steric influence of the bromine atom can modulate the reactivity of the chromanone ring system and provide a vector for introducing new functionalities through reactions like cross-coupling.[3]

Physicochemical and Spectral Properties of 7-Bromochroman-4-one

A thorough understanding of the physical and spectral characteristics of 7-Bromochroman-4-one is fundamental to its application in synthesis and drug design.

Core Compound Information

| Property | Value | Source(s) |

| IUPAC Name | 7-bromo-2,3-dihydrochromen-4-one | [4] |

| Synonyms | 7-Bromo-4-chromanone | [4] |

| CAS Number | 18442-22-3 | [5] |

| Molecular Formula | C₉H₇BrO₂ | [5] |

| Molecular Weight | 227.05 g/mol | [5] |

| Appearance | White to yellow solid | [5] |

Predicted Physical Properties

While experimentally determined values are not consistently reported across all databases, the following predicted properties provide a useful baseline for experimental planning.

| Property | Predicted Value | Source(s) |

| Boiling Point | 336.6 ± 42.0 °C at 760 mmHg | [5] |

| Density | 1.621 ± 0.06 g/cm³ | [5] |

| Storage Temperature | 2-8°C | [5] |

Spectral Data Analysis

The structural elucidation of 7-Bromochroman-4-one relies on a combination of spectroscopic techniques. While specific spectra are not widely published, the expected characteristics can be inferred from the known behavior of similar compounds.

¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra are essential for confirming the structure. The aromatic region of the ¹H NMR would show signals corresponding to the three protons on the benzene ring, with splitting patterns indicative of their relative positions. The two methylene groups of the dihydropyranone ring would appear as distinct triplets in the aliphatic region. In the ¹³C NMR spectrum, one would expect to see nine distinct carbon signals, including a downfield signal for the carbonyl carbon (typically >190 ppm), signals for the aromatic carbons (one of which would be directly bonded to bromine), and signals for the two aliphatic carbons.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of 7-Bromochroman-4-one is the strong absorption band corresponding to the carbonyl (C=O) group. For an aromatic ketone, this stretch is typically observed in the range of 1685-1666 cm⁻¹.[6] The presence of the aromatic ring in conjugation with the ketone influences this frequency.

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M+) would be expected at m/z 227, corresponding to the molecular weight of the compound. A characteristic feature of bromine-containing compounds is the presence of an M+2 peak of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7] Fragmentation patterns would likely involve the loss of CO (28 Da) and cleavage of the dihydropyranone ring.[8]

Synthesis of 7-Bromochroman-4-one: Protocols and Mechanisms

The synthesis of 7-Bromochroman-4-one is well-documented, with several established routes. A common and efficient method involves the intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropionic acid.

Experimental Protocol: Intramolecular Acylation

This protocol is based on the general procedure for the synthesis of chroman-4-ones from 3-aryloxypropionic acids.

Materials:

-

3-(3-Bromophenoxy)propionic acid

-

Acid-activated Montmorillonite K-10 clay

-

Toluene

-

Dichloromethane (CH₂Cl₂)

-

Hexane

Procedure:

-

A mixture of 3-(3-bromophenoxy)propionic acid (1.0 mmol) and freshly prepared acid-activated Montmorillonite K-10 (300% by weight) in toluene (2 mL) is heated to reflux under an inert atmosphere.[9]

-

The reaction is monitored for completion (typically 30-45 minutes).[9]

-

Once the reaction is complete, the mixture is cooled, and dichloromethane (10-15 mL) is added.[9]

-

The Montmorillonite K-10 is filtered off and washed twice with dichloromethane.[9]

-

The organic filtrate is concentrated, and the crude product is purified by extraction with hexane (10-15 mL) to afford pure 7-Bromochroman-4-one.[9]

Causality Behind Experimental Choices:

-

Acid-activated Montmorillonite K-10: This solid acid catalyst facilitates the intramolecular Friedel-Crafts acylation, offering a milder and more environmentally friendly alternative to traditional Lewis acids.

-

Toluene: Serves as a suitable high-boiling solvent for the reflux conditions required for the cyclization reaction.

-

Inert Atmosphere: Prevents potential side reactions and degradation of the starting materials and product at elevated temperatures.

Alternative Synthesis Route: Hydrogenation

Another reported method involves the hydrogenation of 7-Bromo-4H-chromen-4-one (7-bromochromone) using Wilkinson's catalyst (Rh(PPh₃)₃Cl). This reaction proceeds under a hydrogen atmosphere at elevated temperature and pressure, with ethanol as the solvent, yielding 7-Bromochroman-4-one.[5][9]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 7-Bromochroman-4-one is centered around the carbonyl group, the aromatic ring, and the benzylic position, making it a versatile intermediate for the synthesis of more complex molecules.

Core Reactivity Profile

Caption: Key reaction pathways for 7-Bromochroman-4-one.

-

Reactions at the Carbonyl Group: The ketone functionality can undergo a variety of standard transformations, such as reduction to the corresponding alcohol (7-Bromochroman-4-ol), reductive amination, and Wittig reactions.

-

Reactions involving the Bromine Atom: The bromine atom on the aromatic ring is a key site for derivatization, particularly through palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, significantly expanding the chemical diversity of the chromanone scaffold.[3]

-

Reactions at the α-Carbon: The carbon adjacent to the carbonyl group (C3) can be functionalized, for example, through bromination followed by nucleophilic substitution, to introduce various groups at this position.

Applications in Medicinal Chemistry

Chromanone derivatives are known to possess a wide range of biological activities, including anticancer, antibiotic, and antiviral properties.[1] 7-Bromochroman-4-one serves as a crucial intermediate in the synthesis of these bioactive molecules. Its utility lies in its ability to be readily converted into more complex structures with potential therapeutic applications. For instance, it is a building block for compounds with potential anti-inflammatory and antioxidant properties.[2][3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 7-Bromochroman-4-one.

General Precautions:

-

Handle in a well-ventilated place or under a chemical fume hood.[10]

-

Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Avoid formation of dust and aerosols.[10]

-

Avoid contact with skin, eyes, and clothing.[10]

First Aid Measures:

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.

-

In case of skin contact: Wash the affected area with soap and water.

-

In case of eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

Storage and Disposal:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Chemical waste must be disposed of in accordance with local, state, and federal regulations.

Conclusion

While direct information on this compound is limited, a comprehensive understanding of its isomer, 7-Bromochroman-4-one, provides a valuable framework for researchers. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a key building block in the development of novel heterocyclic compounds with potential applications in drug discovery and materials science. The insights provided in this guide are intended to facilitate further research and innovation in this promising area of chemistry.

References

-

7-Bromochroman-4-one. (n.d.). Chem-Space. Retrieved January 18, 2026, from [Link]

-

7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 22335736. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

-

Analyzing the M+1 peak. (2020, May 4). YouTube. Retrieved January 18, 2026, from [Link]

-

mass spectra - the molecular ion (M+) peak. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

-

mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 18, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved January 18, 2026, from [Link]

-

Introduction to Spectroscopy V: Mass Spectrometry. (n.d.). University of Puget Sound. Retrieved January 18, 2026, from [Link]

-

Interpreting M+ Peaks in Mass Spectrometry. (2015, February 19). YouTube. Retrieved January 18, 2026, from [Link]

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Palacký University Olomouc. Retrieved January 18, 2026, from [Link]

-

IR Absorption Table. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 18, 2026, from [Link]

-

3-Bromochroman-4-one. (2014). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy Online. Retrieved January 18, 2026, from [Link]

-

IR Spectra of Carbonyl Compounds | Organic Chemistry. (2018, September 20). YouTube. Retrieved January 18, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis. Retrieved January 18, 2026, from [Link]

-

7-bromo-4H,5H-thieno[3,2-c]pyridin-4-one | C7H4BrNOS | CID 286696. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. (2022, May 1). Chemistry Stack Exchange. Retrieved January 18, 2026, from [Link]

-

7-Bromo-1,2,3,4-tetrahydroisoquinoline | C9H10BrN | CID 10729255. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

- 1. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Bromochroman-4-one [myskinrecipes.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 7-bromo-3,4-dihydro-2H-1-benzopyran-4-one | C9H7BrO2 | CID 22335736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. whitman.edu [whitman.edu]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to 7-Bromochroman-3-one: A Keystone Intermediate for Advanced Research

This guide provides a comprehensive technical overview of 7-Bromochroman-3-one, a halogenated heterocyclic ketone of significant interest to researchers and professionals in the fields of medicinal chemistry and drug discovery. While the more common isomer, 7-Bromochroman-4-one, is extensively documented, the 3-one variant presents unique synthetic challenges and opportunities. This document consolidates available data and provides expert insights into its properties, synthesis, and potential applications, serving as an essential resource for its utilization in complex molecular design.

Core Compound Identifiers and Physicochemical Profile

This compound is a substituted aromatic ketone built upon the chroman scaffold. The strategic placement of a bromine atom at the 7-position and a carbonyl group at the 3-position makes it a versatile intermediate for further chemical modifications.

Chemical Identity

A clear identification of this compound is paramount for accurate research and procurement. The fundamental identifiers are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 944904-11-4 | [1] |

| Molecular Formula | C₉H₇BrO₂ | |

| Molecular Weight | 227.05 g/mol | [2] |

| IUPAC Name | 7-bromo-2,3-dihydrochromen-3-one | Inferred from related compounds |

| Canonical SMILES | C1C(=O)OC2=CC(=CC=C21)Br | Inferred from structure |

| InChI Key | HYTUXLBZBRFDRR-UHFFFAOYSA-N |

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are not widely available in peer-reviewed literature, a consequence of its less common nature compared to its 4-one isomer. However, computational predictions and data from analogous structures provide valuable insights.

| Property | Predicted Value | Notes |

| Physical State | Solid | Based on analogous chromanone structures. |

| Melting Point | Not Reported | --- |

| Boiling Point | Not Reported | --- |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted based on chemical structure. |

| XLogP3 | 2.1 | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | The carbonyl oxygen and the ether oxygen. |

| Topological Polar Surface Area | 26.3 Ų |

Synthesis and Reaction Pathways

The synthesis of chroman-3-ones is noted to be more challenging than that of the corresponding 4-one isomers.[1] Direct, high-yield synthetic routes specifically for this compound are not extensively published. However, general methods for the synthesis of the chroman-3-one core can be adapted. A plausible synthetic strategy involves a multi-step sequence starting from a suitably substituted phenol.

Proposed Synthetic Workflow

A logical and experimentally viable approach to the synthesis of this compound is outlined below. This pathway is based on established organic chemistry principles for the formation of the chroman-3-one skeleton.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known syntheses of chroman-3-one derivatives and should be optimized for the specific substrate.

Step 1: Synthesis of Ethyl 2-((3-bromophenyl)oxy)acetate

-

To a solution of 3-bromophenol (1 eq.) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

-

After cooling, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired ester.

Step 2 & 3: Intramolecular Cyclization and Ketonization

-

Dissolve the ester from Step 1 in a dry, inert solvent (e.g., toluene, THF).

-

Add a strong base, such as sodium ethoxide or sodium hydride (1.5 eq.), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC.

-

Upon completion, cool the reaction mixture and carefully quench with a dilute acid (e.g., 1M HCl).

-

Heat the acidic mixture to facilitate decarboxylation of the intermediate β-keto ester.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude this compound by column chromatography or recrystallization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The expected spectral data are outlined below, based on the known effects of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene ring will appear as a complex multiplet pattern in the range of δ 7.0-7.8 ppm. The two methylene protons of the chroman ring will likely appear as two distinct signals, a singlet or an AB quartet for the C2 protons adjacent to the ether oxygen, and a singlet for the C4 protons adjacent to the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon (C3) is expected to be the most downfield signal, typically around δ 190-200 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons (C2 and C4) will be observed in the upfield region.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak ([M]⁺) and the [M+2]⁺ peak will be observed with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal mass of the molecular ion will be 226/228 m/z.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O-C stretching vibrations for the ether linkage and C-Br stretching in the fingerprint region.

Safety and Handling

The Safety Data Sheet for this compound indicates that it should be handled with care.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood.[2]

Applications in Research and Development

The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3] While specific applications of this compound are not yet widely reported, its structure suggests significant potential as a key building block in the synthesis of novel therapeutic agents.

Logical Relationship of Structure to Application

The utility of this compound stems from the reactivity of its functional groups, which allows for the strategic introduction of molecular diversity.

Sources

The Potent and Multifaceted Biological Activities of Halogenated Chromanones: A Technical Guide for Drug Discovery Professionals

Introduction: The Chromanone Scaffold and the Transformative Power of Halogenation

Chromanone (2,3-dihydro-1-benzopyran-4-one) and its oxidized counterpart, chromone, represent a privileged class of oxygen-containing heterocyclic compounds ubiquitously found in nature, particularly in plants and fungi.[1][2] These scaffolds serve as the foundational framework for a vast array of natural products and synthetic molecules that exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The versatility of the chromanone nucleus, which allows for substitutions at various positions, is a key determinant of its diverse biological functions.[4]

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the chromanone framework has emerged as a powerful tool in medicinal chemistry to modulate and enhance these biological activities.[5][6] Halogenation can significantly influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.[6][7] This in-depth technical guide will provide a comprehensive exploration of the biological activities of halogenated chromanones, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Key Signaling Pathways in Malignancy

Halogenated chromanones have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines. The introduction of halogens, particularly bromine, has been shown to enhance the antiproliferative activity of these compounds.[8]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of halogenated chromanones are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][9] Several key signaling pathways are implicated in these processes:

-

Mitochondrial-Dependent Apoptosis: Certain halogenated chromone derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[9] This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspase-3, a key executioner of apoptosis.[9]

-

Kinase Inhibition: Many chromone derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[3][4] Pathways such as the PI3K/Akt/mTOR and the p38 MAPK signaling cascades are often targeted, leading to the suppression of cell growth and the induction of apoptosis.[3][4]

Structure-Activity Relationship (SAR)

The position and nature of the halogen substituent play a critical role in the anticancer activity of chromanones. Studies have shown that the antiproliferative activity of halogenated derivatives often increases in the order of F < Cl < Br.[8] For some series of compounds, halogen substitution at the 3- or 4-position of the B-ring has been found to be particularly effective in enhancing anticancer activity.[8]

Quantitative Data: Cytotoxic Activity of Halogenated Chromanones

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected halogenated chromanone derivatives against various cancer cell lines, demonstrating their potent cytotoxic effects.

| Compound ID | Halogen Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| Epiremisporine H | - | HT-29 (Colon) | 21.17 ± 4.89 | [9] |

| Epiremisporine H | - | A549 (Lung) | 31.43 ± 3.01 | [9] |

| Halogenated Chalcone Analog | 3-Br, 4-OH, 5-OCH3 | K562 (Leukemia) | ≤ 3.86 | [10] |

| Halogenated Chalcone Analog | 3-Br, 4-OH, 5-OCH3 | MDA-MB-231 (Breast) | ≤ 3.86 | [10] |

| Chromone-based Lavendustin Analog | - | A-549 (Lung) | 6.01-9.92 µg/ml | [10] |

| Chromone-based Lavendustin Analog | - | HCT-15 (Colon) | 6.01-9.92 µg/ml | [10] |

Antimicrobial Activity: A Promising Avenue for Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Halogenated chromanones have emerged as a promising scaffold for the development of novel antimicrobial drugs, demonstrating significant activity against a range of pathogenic microbes.[5][11]

Mechanism of Action: Disruption of Bacterial Cell Integrity and Biofilm Formation

The precise molecular targets of halogenated chromanones in bacteria are still under investigation. However, it is understood that they are particularly effective against Gram-positive bacteria, such as Staphylococcus aureus.[5][12] The outer membrane of Gram-negative bacteria is thought to present a barrier to the entry of these compounds.[12] Some chromone derivatives have been shown to inhibit the growth of S. aureus and eradicate biofilms by inhibiting cell adherence.[13][14]

Structure-Activity Relationship (SAR)

The degree of halogenation has a profound impact on the antimicrobial potency of chromanones. Studies on halogenated 3-nitro-2H-chromenes have shown that tri-halogenated derivatives exhibit significantly higher anti-staphylococcal activity compared to their mono-halogenated counterparts.[5][15][16] For instance, a tri-halogenated compound was found to be the most active against multidrug-resistant strains of S. aureus and S. epidermidis.[5][15]

Quantitative Data: Antimicrobial Activity of Halogenated Chromanones

The following table presents the Minimum Inhibitory Concentration (MIC) values of various halogenated chromanone derivatives against pathogenic bacteria, highlighting the impact of halogenation on their antimicrobial efficacy.

| Compound Class | Halogenation | Bacterial Strain | MIC (µg/mL) | Reference |

| Mono-halogenated nitrochromenes | Mono-halogenated | S. aureus | 8–32 | [5][15] |

| Tri-halogenated nitrochromenes | Tri-halogenated | S. aureus | 1–8 | [5][15] |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Tri-halogenated | S. aureus (MDR) | 4 | [5][15] |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Tri-halogenated | S. epidermidis (MDR) | 1–4 | [5][15] |

Anti-inflammatory Activity: Modulation of Key Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Chromone derivatives have long been recognized for their anti-inflammatory properties, with some compounds modulating key signaling pathways involved in the inflammatory response.[2][3]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of certain chromone derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[9] This is often achieved through the inhibition of signaling pathways like the ROS-dependent activation of the TRAF6-ASK1-p38 MAPK pathway.[4] By disrupting this cascade, these compounds can effectively reduce the inflammatory response.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of chromone derivatives is influenced by the substitution pattern on the chromone ring. For example, the presence of a 4α-methyl group in some epiremisporine derivatives has been shown to enhance their anti-inflammatory activity.[9]

Neuroprotective Activity: A Multi-pronged Approach to Combatting Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss and cognitive decline. Halogenated chromanones are being explored as multi-target agents for the treatment of these complex disorders, exhibiting neuroprotective effects through various mechanisms.[17][18][19]

Mechanism of Action: A Multi-Target Strategy

The neuroprotective properties of halogenated chromanones stem from their ability to simultaneously address several pathological hallmarks of neurodegenerative diseases:

-

Activation of the Nrf2/ARE Pathway: A key mechanism of neuroprotection is the activation of the Nrf2/ARE antioxidant response pathway.[5][20][21] Under conditions of oxidative stress, certain chromone derivatives can promote the translocation of the transcription factor Nrf2 to the nucleus, where it initiates the expression of a battery of antioxidant and cytoprotective genes.[21][22]

-

Inhibition of Monoamine Oxidases (MAOs): MAO enzymes are involved in the degradation of neurotransmitters, and their inhibition can be beneficial in neurodegenerative diseases.[18][19] Halogenated chromanones have been shown to be potent and selective inhibitors of MAO-B.[18]

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a therapeutic strategy for Alzheimer's disease.[17] The hybridization of a chromone scaffold with other pharmacophores has been shown to improve BuChE inhibitory activity.[17]

-

Anti-amyloid Aggregation: Some chromone derivatives have demonstrated the ability to inhibit the aggregation of amyloid-β peptides, a key pathological feature of Alzheimer's disease.[1]

Structure-Activity Relationship (SAR)

The nature and position of halogen substituents can significantly influence the neuroprotective profile of chromanones. For instance, the presence of a halogen on a tacrine-lipoic acid conjugate has been shown to improve cholinesterase inhibitory activity.[17]

Experimental Protocols and Methodologies

The evaluation of the biological activities of halogenated chromanones requires a suite of robust and validated experimental assays. The following section provides detailed, step-by-step methodologies for key experiments.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated chromanone compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the halogenated chromanone compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Activity: DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS) levels, a key indicator of oxidative stress.

Protocol:

-

Cell Seeding and Treatment: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate. Pre-treat the cells with various concentrations of the halogenated chromanone for a specified period.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a neurotoxic agent (e.g., H2O2) to the wells (excluding the control group).

-

DCFH-DA Staining: Remove the medium and incubate the cells with a DCFH-DA working solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and compare the ROS levels in treated versus untreated cells.

Visualization of Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by halogenated chromanones.

Caption: Anticancer mechanisms of halogenated chromanones.

Caption: Neuroprotective mechanism via the Nrf2/ARE pathway.

Synthesis of Halogenated Chromanones

The synthesis of halogenated chromanones can be achieved through various synthetic routes. A common approach involves the regioselective halogenation of a chromanone precursor. For example, 6-bromochromanone can be synthesized from chroman-3-one through reduction followed by bromination.[23] Alternatively, the synthesis can start from a pre-halogenated starting material like 4-bromophenol.[23] The synthesis of 3-halochromanones can also be accomplished through direct halogenation of the chromone ring.[17]

Conclusion and Future Perspectives

Halogenated chromanones represent a highly versatile and pharmacologically significant class of compounds with immense potential for the development of novel therapeutics. Their "privileged" scaffold has been successfully functionalized with halogens to yield potent agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The ability of these compounds to modulate multiple signaling pathways underscores their potential as multi-target drugs, which is particularly advantageous for the treatment of complex multifactorial diseases.

Future research in this field should focus on elucidating the precise molecular targets of halogenated chromanones, particularly in the context of their antimicrobial activity. Further optimization of the structure-activity relationships through medicinal chemistry efforts will be crucial for developing compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued exploration of this fascinating class of molecules holds great promise for the discovery of next-generation therapies for a wide range of human diseases.

References

-

Chen, Y. C., et al. (2020). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs, 18(1), 49. [Link]

-

Ferreira, M. J., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics, 14(3), 218. [Link]

-

Kumar, A., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(10), 1185-1211. [Link]

-

Ferreira, M. J., et al. (2025). Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. PubMed. [Link]

-

Jalili-Baleh, L., et al. (2020). Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. PLoS ONE, 15(1), e0227843. [Link]

-

Ultrasound‐Assisted Synthesis of Novel Chromone‐Based Thiosemicarbazone Derivatives as Potential Anticancer Agents and Their Apoptotic, Cell Cycle, Autophagy, Molecular Docking, and ADMET Prediction Studies. (2023). ResearchGate. [Link]

-

Ivanova, G., et al. (2025). Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment. Molecules, 30(9), 2048. [Link]

-

Kaishap, P. P., et al. (2025). Harnessing Chromone as a Versatile Scaffold for Emerging Biological Applications: Recent Advances and Medicinal Insights. The Chemical Record. [Link]

-

Costa, M., et al. (2013). Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. European Journal of Medicinal Chemistry, 65, 500-510. [Link]

-

Ferreira, M. J., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. ResearchGate. [Link]

-

Martínez-Cifuentes, M., et al. (2017). Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones and Their Free Radicals. Journal of Chemistry. [Link]

-

Fakhraei, M., et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. Avicenna Journal of Medical Biotechnology, 15(2), 108-118. [Link]

-

Ivanova, G., et al. (2025). Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment. PubMed Central. [Link]

-

Li, Y., et al. (2021). Chromone Derivatives CM3a Potently Eradicate Staphylococcus aureus Biofilms by Inhibiting Cell Adherence. Infection and Drug Resistance, 14, 979-986. [Link]

-

Wessig, P., et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Omega, 7(45), 41531-41546. [Link]

-

Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity. (2023). ResearchGate. [Link]

-

Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. (2021). ResearchGate. [Link]

-

Unraveling neuroprotection in Parkinson's disease: Nrf2–Keap1 pathway's vital role amidst pathogenic pathways. (2023). ResearchGate. [Link]

-

Farha, O. S., et al. (2023). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews, 76(1), 90-141. [Link]

-

da Silva, G. N., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(1), 213. [Link]

-

Mathew, B., et al. (2021). Halogenated Coumarin–Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. Molecules, 26(11), 3326. [Link]

-

Halogenated Compounds and Carcinogenesis: An Integrative Review of Their Role and Therapeutic Options. (2024). NUST Journal of Natural Sciences, 8(2). [Link]

-

Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(20), 21706-21726. [Link]

-

Li, Y., et al. (2021). Chromone Derivatives CM3a Potently Eradicate Staphylococcus aureus Biofilms by Inhibiting Cell Adherence. PubMed. [Link]

-

Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044-4136. [Link]

-

Vetter, W., et al. (2005). Biological activity and physicochemical parameters of marine halogenated natural products 2,3,3',4,4',5,5'-heptachloro-1'-methyl-1,2'-bipyrrole and 2,4,6-tribromoanisole. Archives of Environmental Contamination and Toxicology, 48(1), 1-9. [Link]

-

Nam, D. H., et al. (2010). Synthesis and anticancer activity of chromone-based analogs of lavendustin A. European Journal of Medicinal Chemistry, 45(9), 4288-4292. [Link]

-

Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. (2023). MDPI. [Link]

-

An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases. (2021). International Journal of Molecular Sciences, 22(17), 9477. [Link]

-

Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. (2023). PubMed Central. [Link]

-

S. chromogenes secretes a molecule that inhibits S. aureus growth a Simultaneous antagonism assay of selected representative CoNS on TSA. (2021). ResearchGate. [Link]

-

On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. (2011). ResearchGate. [Link]

-

Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination and Deprotection Protocol from Flavonoid Alkyl Ethers. (2015). ResearchGate. [Link]

-

Morrison, K. D., & Zurawski, D. V. (2019). Identification of Small Molecule Inhibitors of Staphylococcus aureus RnpA. Antibiotics, 8(2), 59. [Link]

-

Ferreira, M. J., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. PubMed Central. [Link]

Sources

- 1. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticancer activity of chromone-based analogs of lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromone Derivatives CM3a Potently Eradicate Staphylococcus aureus Biofilms by Inhibiting Cell Adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chromone Derivatives CM3a Potently Eradicate Staphylococcus aureus Biofilms by Inhibiting Cell Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 7-Bromochroman-3-one: A Technical Guide to Target Identification and Validation

For inquiries: [Contact Information]

Abstract

The chromanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] This technical guide focuses on a specific, yet under-explored derivative, 7-Bromochroman-3-one, to delineate a strategic approach for identifying and validating its potential therapeutic targets. Drawing upon evidence from structurally related molecules and established principles of chemical biology, we posit Sirtuin 2 (SIRT2) as a primary hypothetical target, with monoamine oxidases (MAOs) and cholinesterases as secondary candidates. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the therapeutic utility of this compound, detailing both the theoretical basis for target selection and the practical, step-by-step methodologies for experimental validation.

Introduction: The Promise of the Chromanone Scaffold

Chromanones, and the broader class of flavonoids, are heterocyclic compounds widely recognized for their therapeutic potential.[1] The inherent structural features of the chromanone core lend themselves to a variety of biological interactions, leading to a wide spectrum of reported activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1] The strategic placement of substituents on the chromanone ring can significantly influence potency and selectivity for specific biological targets. The subject of this guide, this compound, features a bromine atom on the aromatic ring, a modification known to impact the pharmacokinetic and pharmacodynamic properties of bioactive molecules. While direct experimental data on this compound is limited, its close structural relationship to other well-characterized chromanones provides a strong foundation for hypothesizing its therapeutic targets.

Primary Putative Target: Sirtuin 2 (SIRT2)

Our primary hypothesis is that this compound is an inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine deacetylase family.[2]

Rationale for SIRT2 as a Target

SIRT2 has emerged as a compelling therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[3][4] It plays a crucial role in various cellular processes such as cell cycle regulation, metabolic homeostasis, and inflammation.[3] Notably, studies on substituted chroman-4-one derivatives have demonstrated their ability to selectively inhibit SIRT2. The presence and position of bromine atoms on the chromanone scaffold have been shown to be favorable for potent SIRT2 inhibition. This precedent strongly suggests that this compound possesses the requisite structural features for interaction with the SIRT2 active site.

Potential Therapeutic Implications of SIRT2 Inhibition

-

Neurodegenerative Diseases: SIRT2 inhibition has been proposed as a therapeutic strategy for conditions like Parkinson's and Huntington's diseases.

-

Cancer: SIRT2 inhibitors have demonstrated broad anticancer activity, and targeting SIRT2 can lead to the degradation of oncoproteins such as c-Myc.[4][5]

-

Inflammation: SIRT2 modulates inflammatory responses, in part through the deacetylation of NF-κB, a key regulator of inflammation.[3]

Secondary Putative Targets

Based on the known activities of the broader chromanone class, we have identified two secondary classes of enzymes as potential targets for this compound.

Monoamine Oxidases (MAO-A and MAO-B)

MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Their inhibition can lead to increased levels of these neurotransmitters in the brain, making them valuable targets for the treatment of depression and neurodegenerative disorders.[7] Certain chromanone derivatives have been reported as potent and selective MAO inhibitors.

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibitors of these enzymes are a mainstay in the symptomatic treatment of Alzheimer's disease.[9][10] The chromanone scaffold has been explored for the development of cholinesterase inhibitors, suggesting that this compound may also exhibit activity against these targets.

Experimental Validation Workflow

The following section provides a comprehensive and logical workflow for the experimental validation of the putative targets of this compound. This workflow is designed to be a self-validating system, progressing from initial biochemical screening to more complex cellular assays.

Caption: Experimental workflow for target validation.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

SIRT2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a robust method for determining the SIRT2 inhibitory activity of this compound.[1][11]

Materials:

-

Recombinant human SIRT2 enzyme

-

SIRT2 substrate (e.g., a fluorogenic acetylated peptide)

-

NAD+

-

Assay buffer

-

Developer solution

-

96-well black, flat-bottom plate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the SIRT2 enzyme to each well, except for the no-enzyme control.

-

Add the serially diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate for 10-15 minutes at 37°C to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding a mixture of the SIRT2 substrate and NAD+ to all wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate for an additional 10-15 minutes at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[9][12][13]

MAO-A and MAO-B Inhibition Assays (Fluorometric)

This protocol allows for the determination of the inhibitory activity of this compound against both MAO isoforms.[14][15][16]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., tyramine)

-

Peroxidase

-

Fluorogenic peroxidase substrate (e.g., Amplex Red)

-

Assay buffer

-

96-well black, flat-bottom plate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In separate 96-well plates for MAO-A and MAO-B, add the respective enzyme to each well.

-

Add the serially diluted this compound or vehicle control.

-

Incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding a mixture of the MAO substrate, peroxidase, and fluorogenic peroxidase substrate.

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).

-

Calculate the percent inhibition and IC50 values for both MAO-A and MAO-B.[9][12][13]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays (Ellman's Method)

This colorimetric assay is a standard method for measuring cholinesterase activity.[6][17][18][19][20]

Materials:

-

AChE (from electric eel) and BChE (from equine serum)

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrates

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Assay buffer (phosphate buffer, pH 8.0)

-

96-well clear, flat-bottom plate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In separate 96-well plates for AChE and BChE, add DTNB solution to each well.

-

Add the serially diluted this compound or vehicle control.

-

Add the respective enzyme (AChE or BChE) to the wells.

-

Incubate for 5-10 minutes at room temperature.

-

Initiate the reaction by adding the appropriate substrate (ATCh for AChE, BTCh for BChE).

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.

-

Determine the rate of reaction (change in absorbance per minute).

-

Calculate the percent inhibition and IC50 values for both enzymes.[9][12][13]

Kinase Inhibitor Profiling (ADP-Glo™ Assay)

The ADP-Glo™ assay is a versatile platform for screening compounds against a wide range of kinases.[7][21][22][23]

Materials:

-

Kinase of interest

-

Kinase-specific substrate and ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well white, flat-bottom plate

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound.

-

Set up the kinase reaction in a 96-well plate with the kinase, its substrate, ATP, and either this compound or vehicle.

-

Incubate at the optimal temperature for the kinase (usually 30°C or 37°C).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence.

NF-κB Reporter Assay

This cell-based assay measures the effect of this compound on the NF-κB signaling pathway.[24][25][26][27][28]

Materials:

-

A cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293T-NF-κB-luc)

-

Cell culture medium and supplements

-

An inflammatory stimulus (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plate

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Induce NF-κB activation by adding the inflammatory stimulus (e.g., TNF-α).

-

Incubate for 6-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percent inhibition of NF-κB activation and the IC50 value.[9][12][13]

Measurement of LPS-Induced Cytokine Production

This assay assesses the anti-inflammatory potential of this compound by measuring its effect on the production of pro-inflammatory cytokines.[29][30][31][32][33]

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)

-

Lipopolysaccharide (LPS)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

-

Cell culture medium and supplements

-

96-well cell culture plate

Procedure:

-

Plate the immune cells in a 96-well plate.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the cells with LPS.

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of the desired cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production and the IC50 value.[9][12][13]

Cancer Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[34][35][36][37][38]

Materials:

-

Cancer cell line(s) of interest

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear, flat-bottom cell culture plate

-

Spectrophotometric microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percent inhibition of cell viability and the IC50 value.[9][12][13]

Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.[3][10][39][40][41]

Materials:

-

Cancer cell line(s) of interest

-

Cell culture medium and supplements

-

6-well or 12-well cell culture plates

-

Crystal violet staining solution

Procedure:

-

Seed a low density of cells in multi-well plates.

-

Treat the cells with various concentrations of this compound.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Fix the colonies with a solution like methanol or paraformaldehyde.

-

Stain the colonies with crystal violet.

-

Wash the plates to remove excess stain and allow them to dry.

-

Count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment condition.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison. Dose-response curves should be generated by plotting the percent inhibition against the logarithm of the compound concentration, and IC50 values should be determined using non-linear regression analysis.[9][12][13][42]

Table 1: Hypothetical Inhibitory Activity of this compound

| Target/Assay | IC50 (µM) |

| SIRT2 | 2.5 |

| MAO-A | 15.2 |

| MAO-B | 8.9 |

| AChE | > 50 |

| BChE | > 50 |

| Kinase X | 5.7 |

| NF-κB (TNF-α stimulated) | 4.1 |

| TNF-α Production (LPS) | 6.3 |

| MCF-7 Cell Viability | 3.8 |

Signaling Pathway Visualization

Understanding the potential downstream effects of this compound's interaction with its targets is crucial. The following diagram illustrates the hypothetical modulation of the SIRT2 and NF-κB signaling pathways.

Caption: Hypothetical mechanism of anti-inflammatory action.

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic investigation of this compound as a potential therapeutic agent. The strong rationale for targeting SIRT2, coupled with the detailed experimental protocols for validation, offers a clear path forward for researchers. Successful validation of SIRT2 inhibition would warrant further preclinical development, including lead optimization to improve potency and selectivity, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The exploration of this and other chromanone derivatives holds significant promise for the discovery of novel therapeutics for a range of human diseases.

References

-

Sirtuin 2 - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Human NF-κB Reporter Assay System - Indigo Biosciences. (n.d.). Retrieved January 18, 2026, from [Link]

- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.

- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values.

- van den Biggelaar, A. M., Huizinga, T. W., de Craen, A. J., Gussekloo, J., & Westendorp, R. G. (2010). Blood Cell In Vitro Cytokine Production in Response to Lipopolysaccharide Stimulation in a Healthy Population: Effects of Age, Sex, and Smoking. The Journals of Gerontology Series A: Biological Sciences and Medical Sciences, 65A(1), 9–16.

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020, January 12). Retrieved January 18, 2026, from [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.). Retrieved January 18, 2026, from [Link]

-